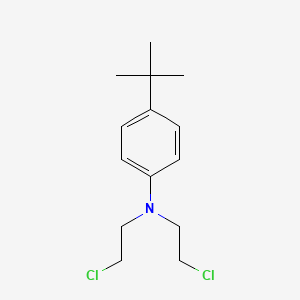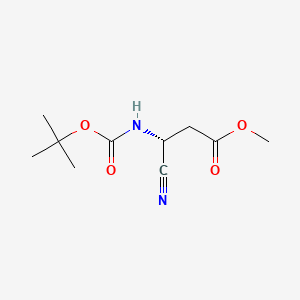
(R)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyano group, and a methyl ester group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected amine.
Formation of the Cyano Group: The protected amine is then reacted with a suitable cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA).
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Nucleophilic Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves the following steps:
Protection: The Boc group protects the amino group from unwanted reactions during synthesis.
Activation: The cyano group can be activated for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
相似化合物的比较
Methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be compared with other similar compounds, such as:
Methyl ®-3-amino-3-cyanopropanoate: Lacks the Boc protecting group, making it more reactive but less stable.
Methyl ®-3-((benzyloxycarbonyl)amino)-3-cyanopropanoate: Uses a different protecting group (benzyloxycarbonyl) which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Methyl ®-3-((methoxycarbonyl)amino)-3-cyanopropanoate: Uses a methoxycarbonyl protecting group, which is less stable compared to the Boc group.
The uniqueness of methyl ®-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate lies in the stability and ease of removal of the Boc protecting group, making it a preferred choice in peptide synthesis and other organic transformations .
属性
分子式 |
C10H16N2O4 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
methyl (3R)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChI 键 |
QVSANTWADHLKOI-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C#N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
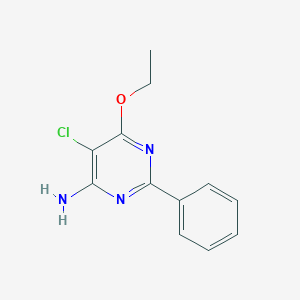
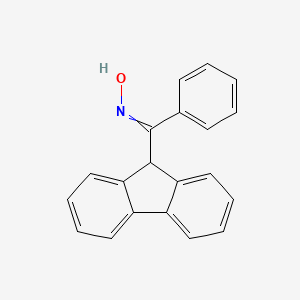
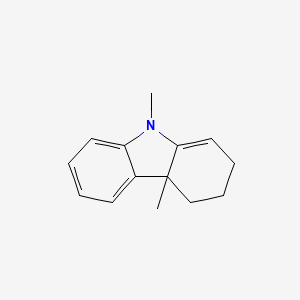
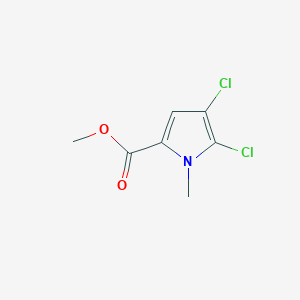
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
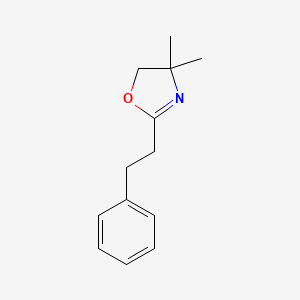

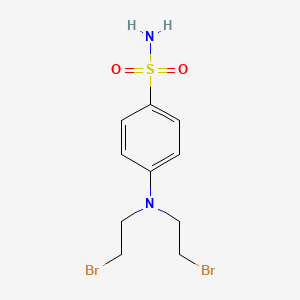
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
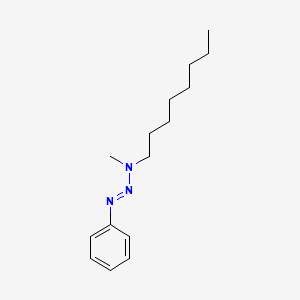
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
